Quinostatin is a synthetic organic compound recognized for its potent inhibitory effects on the lipid-kinase activity of class Ia phosphoinositide 3-kinases (PI3Ks). This compound plays a significant role in various biological processes, particularly in cell growth and metabolism, making it a valuable tool in scientific research and potential therapeutic applications.
Quinostatin is classified as an inhibitor of class Ia phosphoinositide 3-kinases, which are critical enzymes involved in cellular signaling pathways. These pathways regulate numerous cellular functions, including metabolism, growth, and survival. The compound is synthesized through a series of chemical reactions designed to construct its unique quinoline core structure.
The synthesis of quinostatin involves several key steps:
Quinostatin's molecular structure is characterized by its quinoline backbone, which is essential for its biological activity. The specific arrangement of atoms and functional groups contributes to its ability to inhibit PI3K activity effectively. Detailed structural data can be obtained through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the identity and purity of the synthesized compound.
Quinostatin undergoes various chemical reactions that enhance its utility in research:
Common reagents employed in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Quinostatin exerts its inhibitory effects by directly targeting the lipid-kinase activity of class Ia phosphoinositide 3-kinases. This inhibition disrupts critical signaling pathways, specifically the PI3K/Akt and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cell growth and metabolism in response to environmental cues, thus influencing various cellular processes such as proliferation and survival.
Quinostatin possesses distinct physical and chemical properties that facilitate its application in research:
These properties are typically assessed through standard analytical techniques to ensure consistent performance in research applications.
Quinostatin has several significant applications across multiple domains:
Quinostatin was first identified in a high-throughput phenotypic screen designed to discover modulators of the mTOR signaling network. As reported in Science Direct, researchers developed a cell-based assay system to uncover small molecules that could perturb the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth in response to growth factors and nutrients. During this unbiased screening approach, quinostatin emerged as a potent inhibitor of the mTOR network [3]. The discovery was noteworthy for its use of phenotypic screening—a strategy that prioritizes observable cellular effects over predefined molecular targets—which successfully illuminated novel aspects of cell circuitry and yielded a unique chemotype for selective inhibition [3]. Historically, this discovery underscored the power of phenotypic assays in drug discovery, particularly for complex pathways like PI3K/AKT/mTOR, where redundancy and crosstalk often complicate targeted approaches. The identification of quinostatin provided a new chemical probe to dissect the nuanced biology of class Ia PI3Ks, filling a gap in the pharmacologist’s toolkit for studying this oncogenic pathway [3] [6].
Quinostatin belongs to the synthetic organic compound class characterized by a multicyclic architecture integrating nitrogen-containing heterocycles. According to the Guide to Pharmacology (GtoPdb), its IUPAC name is CCc1ccc(cc1)C(=O)c1cnc2c(c1N1CCC(CC1)C(=O)N)cc1c(c2)OCCO1, with a molecular weight of 445.2 g/mol [2]. Its structure features a quinoline core—a bicyclic system comprising fused benzene and pyridine rings—tethered to a 1,2,4-oxadiazole moiety and a piperidine-derived carboxamide group [2] [8]. This arrangement places quinostatin within the broader quinoline-1,2,4-oxadiazole chemotype, as confirmed by its canonical SMILES representation: CCc1ccc(cc1)C(=O)c1cnc2c(c1N1CCC(CC1)C(=O)N)cc1c(c2)OCCO1 [2].
Quinostatin adheres to Lipinski’s rule of five (0 violations), suggesting favorable oral bioavailability potential. Its moderate LogP value indicates balanced lipophilicity, while the TPSA aligns with compounds capable of crossing cell membranes [2] [10]. Automated chemical classification tools (e.g., ClassyFire) would categorize quinostatin as a quinoline derivative at the superclass level, further specified as a 1,2,4-oxadiazole-quinoline hybrid due to its fused heterocyclic systems [10].
Table 1: Structural and Physicochemical Profile of Quinostatin
Property | Value |
---|---|
Molecular formula | C₂₆H₂₇N₃O₄ |
Molecular weight | 445.2 g/mol |
Hydrogen bond acceptors | 5 |
Hydrogen bond donors | 1 |
Rotatable bonds | 5 |
Topological polar surface area | 94.75 Ų |
XLogP | 3.45 |
Lipinski violations | 0 |
The PI3K/AKT/mTOR (PAM) pathway is a master cellular regulator governing cell survival, proliferation, metabolism, and motility. Dysregulation of this pathway—through mutations in PIK3CA, loss of PTEN, or hyperactivation of growth factor receptors—occurs in >50% of human cancers, making it a prime therapeutic target [6] [9]. Quinostatin exerts its effects by directly inhibiting the lipid-kinase activity of the catalytic subunits of class Ia PI3Ks (p110α, p110β, p110δ). Unlike allosteric inhibitors, quinostatin targets the ATP-binding site or the lipid-substrate interface, thereby preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃) [3].
This inhibition has cascading effects:
Table 2: Quinostatin’s Mechanism in the Context of PI3K/mTOR Pathway Inhibitors
Target Specificity | Inhibition Site | Downstream Effects |
---|---|---|
Class Ia PI3K catalytic subunits | Lipid kinase domain | ↓ PIP₃ production, ↓ AKT membrane recruitment |
mTORC1 (indirect) | Via AKT-TSC2-Rheb axis | ↓ Protein synthesis, ↓ nutrient uptake |
Feedback loops | Prevents IRS-1 downregulation | Sustained insulin/IGF-1 receptor signaling blockade |
Quinostatin’s selectivity for class Ia PI3Ks distinguishes it from pan-PI3K or dual PI3K/mTOR inhibitors, minimizing off-target effects and offering a precise tool for dissecting isoform-specific functions [3]. Its efficacy in cellular assays highlights its potential as both a research probe for pathway analysis and a lead compound for oncology drug development, particularly in tumors with PIK3CA mutations or PTEN loss [3] [6].
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4